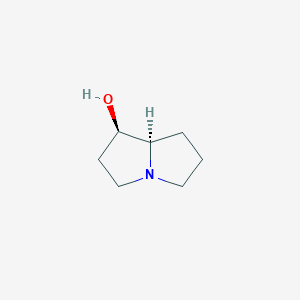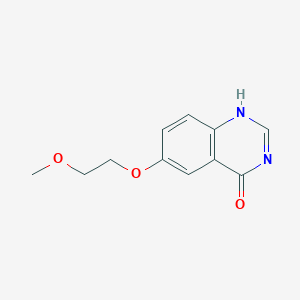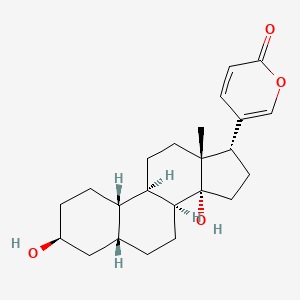
piperidin-1-ylmethylphosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “piperidin-1-ylmethylphosphinic acid” is known as lanthanum pentanickel. It is a hexagonal intermetallic compound composed of the rare earth element lanthanum and the transition metal nickel. This compound is notable for its calcium pentacopper (CaCu5) crystal structure and its ability to store hydrogen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lanthanum pentanickel can be synthesized through a high-temperature solid-state reaction. The process involves mixing stoichiometric amounts of lanthanum and nickel powders, followed by heating the mixture in an inert atmosphere, such as argon, at temperatures around 1000°C. The reaction is typically carried out in a sealed quartz tube to prevent oxidation .
Industrial Production Methods
In industrial settings, lanthanum pentanickel is produced using similar high-temperature methods but on a larger scale. The raw materials are often melted together in an induction furnace, followed by controlled cooling to form the desired intermetallic compound. The resulting material is then ground into a fine powder for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Lanthanum pentanickel primarily undergoes hydrogenation and dehydrogenation reactions. It can absorb hydrogen to form the hydride LaNi5Hx (x≈6) under slightly elevated pressures and low temperatures. Conversely, it releases hydrogen when the pressure decreases or the temperature increases .
Common Reagents and Conditions
Hydrogenation: Requires hydrogen gas and is typically carried out at pressures around 2 bar and temperatures below 100°C.
Dehydrogenation: Involves heating the hydride to release hydrogen, often requiring temperatures above 100°C.
Major Products Formed
Hydrogenation: Forms LaNi5Hx.
Dehydrogenation: Releases hydrogen gas and reforms LaNi5.
Wissenschaftliche Forschungsanwendungen
Lanthanum pentanickel has several scientific research applications:
Hydrogen Storage: Due to its high hydrogen storage capacity, it is used in hydrogen storage systems for fuel cells and hydrogen-powered vehicles.
Catalysis: It serves as a catalyst in hydrogenation reactions, particularly in the hydrogenation of propylene.
Separation and Purification: Used in the separation and purification of hydrogen from gas mixtures.
Energy Storage: Employed in metal hydride batteries as a hydrogen storage material.
Wirkmechanismus
The mechanism by which lanthanum pentanickel exerts its effects is primarily through its ability to absorb and release hydrogen. The compound’s crystal structure allows for the reversible insertion of hydrogen atoms into its lattice. This process involves the formation of metal-hydrogen bonds, which can be broken and reformed under varying pressure and temperature conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium pentacopper (CaCu5): Shares a similar crystal structure but does not have the same hydrogen storage capacity.
Magnesium nickel (Mg2Ni): Another hydrogen storage alloy but with different storage capacities and reaction conditions.
Uniqueness
Lanthanum pentanickel is unique due to its high hydrogen storage density and the stability of its hydride form. It can store hydrogen at densities comparable to liquid hydrogen but at much lower pressures, making it safer and more efficient for practical applications .
Eigenschaften
IUPAC Name |
piperidin-1-ylmethylphosphinic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO2P/c8-10(9)6-7-4-2-1-3-5-7/h10H,1-6H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVCDNNEPSABNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CP(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CP(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-chloro-1,9-dihydropyrimido[4,5-b]indol-4-one](/img/structure/B7988118.png)

![TRANS (+/-) 1-[(TERT-BUTYL)OXYCARBONYL]-4-(2-CHLOROPHENYL)PYRROLIDINE-3-CARBOXYLIC ACID](/img/structure/B7988134.png)







![(R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide](/img/structure/B7988185.png)

![(E)-5-[(2-Dimethylamino-ethyl)-methyl-amino]-1-phenyl-pent-1-en-3-one](/img/structure/B7988198.png)

